
Ácido 3,5-bis(trifluorometil)bencilborónico
Descripción general
Descripción
3,5-Bis(trifluoromethyl)benzylboronic acid: is a boronic acid derivative with the molecular formula C8H5BF6O2 . It is characterized by the presence of two trifluoromethyl groups attached to a benzene ring, which is further bonded to a boronic acid group. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its unique electronic properties imparted by the trifluoromethyl groups .
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: Widely used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
Biology and Medicine:
Industry:
Mecanismo De Acción
Target of Action
Boronic acids, including this compound, are often used in the suzuki-miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . Therefore, the primary target of this compound could be the palladium catalyst in the Suzuki-Miyaura reaction.
Mode of Action
In the Suzuki-Miyaura reaction, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium . The 3,5-Bis(trifluoromethyl)benzylboronic acid would interact with its target (the palladium catalyst) by donating its benzyl group to form a new carbon-carbon bond .
Biochemical Pathways
In the context of organic synthesis, this compound is involved in the formation of carbon-carbon bonds via the suzuki-miyaura reaction . This reaction is a key step in the synthesis of many complex organic compounds.
Pharmacokinetics
As a boronic acid, it is expected to have good stability and reactivity, which are important for its role in the suzuki-miyaura reaction .
Result of Action
The result of the action of 3,5-Bis(trifluoromethyl)benzylboronic acid is the formation of new carbon-carbon bonds via the Suzuki-Miyaura reaction . This can lead to the synthesis of complex organic compounds, which can have various applications in fields such as pharmaceuticals and materials science.
Action Environment
The action of 3,5-Bis(trifluoromethyl)benzylboronic acid, like other boronic acids, can be influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction typically requires a base and a palladium catalyst . The reaction is also typically performed in an aqueous or mixed aqueous-organic solvent . Therefore, the efficacy and stability of this compound can be influenced by factors such as the presence of a suitable base and catalyst, the choice of solvent, and the reaction temperature and pressure.
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 3,5-Bis(trifluoromethyl)benzylboronic acid are not well-studied. Boronic acids are generally known to interact with various enzymes and proteins. They can form reversible covalent bonds with biomolecules containing 1,2- or 1,3-diols, such as carbohydrates and glycoproteins .
Cellular Effects
Boronic acids have been shown to influence cell function in various ways, including impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Boronic acids are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Boronic acids are known to interact with various enzymes and cofactors .
Transport and Distribution
The transport and distribution of 3,5-Bis(trifluoromethyl)benzylboronic acid within cells and tissues are not well studied. Boronic acids are known to interact with various transporters and binding proteins .
Subcellular Localization
Boronic acids can be directed to specific compartments or organelles based on their chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(trifluoromethyl)benzylboronic acid typically involves the following steps:
Starting Material: The synthesis begins with 3,5-dibromobenzene.
Grignard Reaction: The dibromobenzene undergoes a Grignard reaction with magnesium in the presence of anhydrous ether to form the corresponding Grignard reagent.
Borylation: The Grignard reagent is then reacted with trimethyl borate (B(OCH3)3) to yield the boronic acid derivative.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The process involves stringent control of reaction conditions such as temperature, pressure, and the use of high-purity reagents to ensure consistency and quality .
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Bis(trifluoromethyl)benzylboronic acid primarily undergoes:
Suzuki-Miyaura Coupling: This is the most common reaction, where it couples with various aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: It can undergo oxidation to form the corresponding phenol derivative or reduction to yield the benzyl alcohol derivative.
Common Reagents and Conditions:
Catalysts: Palladium-based catalysts are commonly used in Suzuki-Miyaura coupling.
Solvents: Tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), and methanol are frequently used solvents.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenol Derivatives: Formed through oxidation reactions.
Benzyl Alcohol Derivatives: Formed through reduction reactions.
Comparación Con Compuestos Similares
- 3,5-Difluorophenylboronic Acid
- 4-Trifluoromethylphenylboronic Acid
- 2,4,6-Trifluorophenylboronic Acid
Comparison:
- Electronic Properties: The presence of two trifluoromethyl groups in 3,5-Bis(trifluoromethyl)benzylboronic acid imparts stronger electron-withdrawing effects compared to compounds with fewer or no trifluoromethyl groups .
- Reactivity: This compound exhibits higher reactivity in Suzuki-Miyaura coupling due to the increased electrophilicity of the boronic acid group .
- Applications: While similar compounds are also used in organic synthesis, 3,5-Bis(trifluoromethyl)benzylboronic acid is preferred for applications requiring strong electron-withdrawing effects and high reactivity .
Propiedades
IUPAC Name |
[3,5-bis(trifluoromethyl)phenyl]methylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BF6O2/c11-8(12,13)6-1-5(4-10(17)18)2-7(3-6)9(14,15)16/h1-3,17-18H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REMKPLMTAFTLPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BF6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501196889 | |
| Record name | Boronic acid, B-[[3,5-bis(trifluoromethyl)phenyl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501196889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1451393-52-4 | |
| Record name | Boronic acid, B-[[3,5-bis(trifluoromethyl)phenyl]methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451393-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[[3,5-bis(trifluoromethyl)phenyl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501196889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


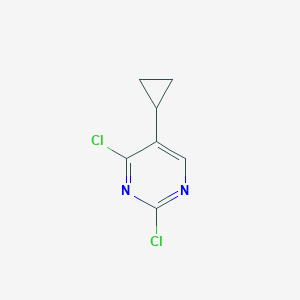
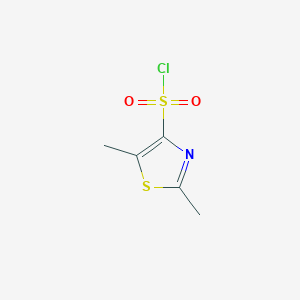


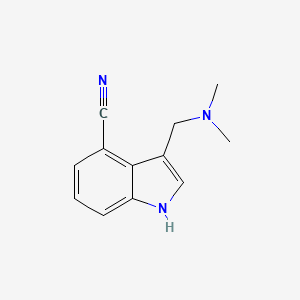
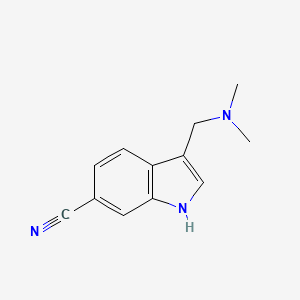
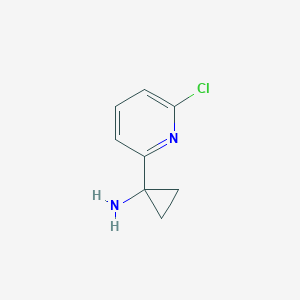
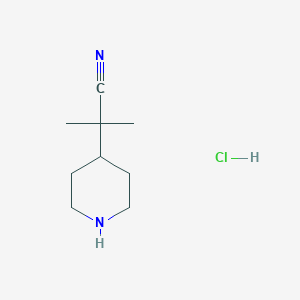
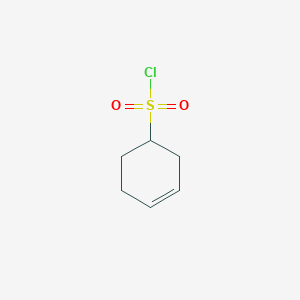
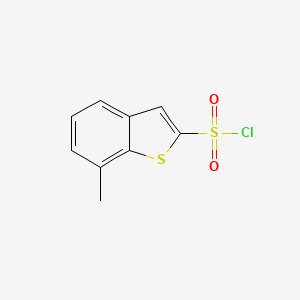

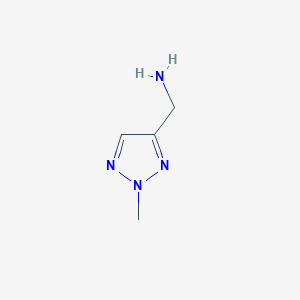
![2,6-Diazaspiro[3.4]octan-5-one hydrochloride](/img/structure/B1425999.png)
![2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-8-carbonitrile](/img/structure/B1426004.png)
